molecular formula C19H20N4O2 B11336704 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11336704
M. Wt: 336.4 g/mol
InChI Key: XEXMCUBIRWAMRQ-BQYQJAHWSA-N
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Description

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a nitrile and an appropriate precursor.

    Introduction of the piperazine moiety: This step involves the acetylation of piperazine, followed by its attachment to the oxazole ring.

    Stilbene formation: The (E)-2-(4-methylphenyl)ethenyl group is introduced via a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes can be exploited in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-acetylpiperazin-1-yl)-3-methylphenylamine
  • 1-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenyl)methyl]amino}propan-1-one hydrochloride

Uniqueness

Compared to similar compounds, 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H20N4O2/c1-14-3-5-16(6-4-14)7-8-18-21-17(13-20)19(25-18)23-11-9-22(10-12-23)15(2)24/h3-8H,9-12H2,1-2H3/b8-7+

InChI Key

XEXMCUBIRWAMRQ-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N

Origin of Product

United States

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